Methyl 8-Methylquinoline-3-carboxylate
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Overview
Description
Methyl 8-Methylquinoline-3-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely studied due to their potential therapeutic properties, including antibacterial, antimalarial, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-Methylquinoline-3-carboxylate typically involves the Friedländer condensation, a well-known method for constructing quinoline rings. This reaction involves the condensation of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing reactive α-methylene functionality . For example, the reaction between 2-amino-5-chlorobenzophenone and diethylmalonate in the presence of a catalytic amount of piperidine under reflux conditions can yield quinoline derivatives .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of metal catalysts, ionic liquids, or environmentally friendly solvents to improve yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-Methylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like N-bromosuccinimide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce halogenated quinolines .
Scientific Research Applications
Methyl 8-Methylquinoline-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: It is studied for its potential antibacterial and antimalarial properties.
Medicine: It is investigated for its potential anticancer activities.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 8-Methylquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. For example, it may inhibit bacterial enzymes or interfere with DNA replication in cancer cells. The exact mechanism depends on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 8-Methylquinoline-3-carboxylate include other quinoline derivatives such as:
- 2-Methylquinoline
- 4-Methylquinoline
- 6-Methylquinoline
- 8-Methylquinoline
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry .
Biological Activity
Methyl 8-Methylquinoline-3-carboxylate is a derivative of the quinoline family, characterized by its unique structure which includes a methyl group at the 8-position and a carboxylate ester functional group at the 3-position. Its molecular formula is C12H11NO2. This compound has garnered attention due to its potential biological activities, including antimicrobial, antimalarial, and anticancer properties.
This compound appears as a yellow crystalline solid and is soluble in organic solvents such as ethanol and methanol. The structure of this compound influences its biological activity significantly due to the positioning of its functional groups.
Antimicrobial Activity
Quinoline derivatives, including this compound, are known for their antimicrobial properties . Research indicates that many quinolines exhibit antibacterial and antifungal activities. A comparative analysis of various quinoline derivatives shows that this compound demonstrates significant efficacy against several bacterial strains.
Comparative Table of Quinoline Derivatives
Compound Name | Antimicrobial Activity | Unique Aspects |
---|---|---|
This compound | Effective against Gram-positive and Gram-negative bacteria | Carboxylate group enhances solubility |
8-Hydroxyquinoline | Broad-spectrum antibacterial | Known for chelating metal ions |
Ethyl 8-Methylquinoline-3-carboxylate | Moderate activity | Variation in alkyl group affects reactivity |
Quinoline-3-carboxylic acid | Limited activity | More polar, affecting membrane permeability |
Antimalarial Activity
This compound is structurally related to known antimalarial agents. Studies have shown that quinoline derivatives can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The mechanism involves the inhibition of hematin crystallization, which is crucial for the parasite's survival.
Antimalarial Efficacy
In vitro studies have reported that this compound exhibits micromolar potency against chloroquine-sensitive strains of P. falciparum, with IC50 values indicating effective inhibition at low concentrations.
Anticancer Properties
Research into the anticancer potential of this compound suggests that it may induce apoptosis in cancer cells. The compound's ability to interact with DNA and inhibit cell proliferation has been documented in various studies.
Case Studies
- In vitro Study on Cancer Cell Lines : this compound was tested against several cancer cell lines, showing significant cytotoxic effects with an IC50 value in the low micromolar range.
- Mechanism of Action : The compound appears to exert its effects through the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.
Genotoxicity and Safety Profile
While some studies have indicated mutagenic potential, particularly in certain bacterial strains, comprehensive toxicity assessments are necessary to establish safety profiles for therapeutic use. Notably, this compound has not been classified as a carcinogen based on available data.
Properties
Molecular Formula |
C12H11NO2 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
methyl 8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C12H11NO2/c1-8-4-3-5-9-6-10(12(14)15-2)7-13-11(8)9/h3-7H,1-2H3 |
InChI Key |
JVBFZMFGINGTOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C=N2)C(=O)OC |
Origin of Product |
United States |
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